
N-(4-chlorobenzyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorobenzyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide, also known as TAK-915, is a small molecule drug that has been developed as a potential treatment for various neurological disorders. It belongs to the class of tetrazole-based compounds and acts as a selective inhibitor of the enzyme histone deacetylase 6 (HDAC6).
Mechanism of Action
N-(4-chlorobenzyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide acts as a selective inhibitor of HDAC6, which is an enzyme involved in the regulation of various cellular processes such as protein degradation, cell migration, and cytoskeleton organization. By inhibiting HDAC6, this compound promotes the accumulation of acetylated proteins, which in turn leads to the activation of various cellular pathways that are involved in neuroprotection and cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been found to reduce the accumulation of toxic protein aggregates in models of Huntington's disease and to protect dopaminergic neurons in models of Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-chlorobenzyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide is its selectivity towards HDAC6, which reduces the risk of off-target effects. However, its limited solubility in water and low bioavailability pose challenges for its use in in vivo studies.
Future Directions
1. Combination therapy: N-(4-chlorobenzyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide could be used in combination with other drugs that target different pathways involved in neurodegeneration to achieve better therapeutic outcomes.
2. Clinical trials: Further clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
3. Biomarker development: The identification of biomarkers that can predict the response to this compound treatment could help in patient selection and monitoring of treatment outcomes.
4. Formulation development: The development of more efficient formulations that improve the solubility and bioavailability of this compound could enhance its therapeutic potential.
5. Mechanistic studies: Further studies are needed to elucidate the molecular mechanisms underlying the neuroprotective effects of this compound and to identify potential new targets for drug development.
Synthesis Methods
The synthesis of N-(4-chlorobenzyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide involves a multi-step process that starts with the reaction of 4-chlorobenzylamine with 4-fluorobenzaldehyde to form an imine intermediate. This intermediate is then reacted with sodium azide and copper(I) bromide to produce the tetrazole ring. The final step involves the coupling of the tetrazole ring with the carboxylic acid moiety to form this compound.
Scientific Research Applications
N-(4-chlorobenzyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. It has been found to improve cognitive function and memory in animal models of Alzheimer's disease and has also shown neuroprotective effects in models of Parkinson's disease.
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(4-fluorophenyl)tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFN5O/c16-11-3-1-10(2-4-11)9-18-15(23)14-19-21-22(20-14)13-7-5-12(17)6-8-13/h1-8H,9H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJRIBQTPCUBFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




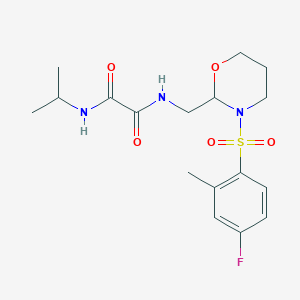

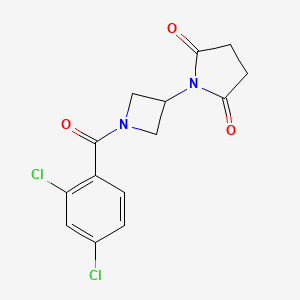
![N-(2-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2811414.png)
![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-[(3,4,5-trimethoxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2811415.png)
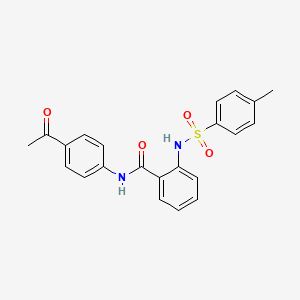

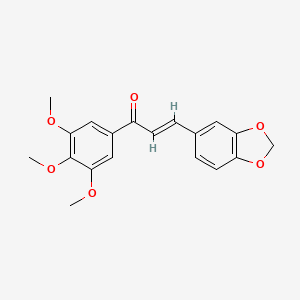
![2-(2-methoxyphenoxy)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2811419.png)
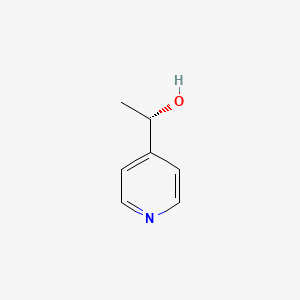
![3-[(4-chlorophenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2811428.png)